molecular formula C19H20BrClN2 B2936171 1-Benzyl-4-(4-bromophenyl)piperidine-4-carbonitrile hydrochloride CAS No. 2137972-36-0

1-Benzyl-4-(4-bromophenyl)piperidine-4-carbonitrile hydrochloride

Cat. No.: B2936171
CAS No.: 2137972-36-0
M. Wt: 391.74
InChI Key: VJOYNNZUCOQFKR-UHFFFAOYSA-N
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Description

1-Benzyl-4-(4-bromophenyl)piperidine-4-carbonitrile hydrochloride is a piperidine derivative characterized by a benzyl group at position 1, a 4-bromophenyl substituent at position 4, and a carbonitrile moiety. The hydrochloride salt enhances its stability and solubility, making it relevant in pharmaceutical and chemical research.

Properties

IUPAC Name

1-benzyl-4-(4-bromophenyl)piperidine-4-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2.ClH/c20-18-8-6-17(7-9-18)19(15-21)10-12-22(13-11-19)14-16-4-2-1-3-5-16;/h1-9H,10-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOYNNZUCOQFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C#N)C2=CC=C(C=C2)Br)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzyl-4-(4-bromophenyl)piperidine-4-carbonitrile hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Bromination: The bromophenyl group is added through an electrophilic aromatic substitution reaction.

    Formation of the Carbonitrile Group: The carbonitrile group is introduced through a nucleophilic addition reaction involving a suitable nitrile precursor.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Hydrolysis of Nitrile Group

The nitrile functionality undergoes hydrolysis under basic conditions to form carboxylic acid derivatives. In ethanol with 2N NaOH at reflux (7 hours), this reaction yields 1-benzyl-4-phenylpiperidine-4-carboxylic acid with 70% efficiency . Acidic workup (pH ≈5) precipitates the product as an off-white solid.

Key Conditions

ParameterValue
Reagent2N NaOH
SolventEthanol
TemperatureReflux (≈78°C)
Reaction Time7 hours
Yield70%

Acyl Chloride Formation

The carboxylic acid derivative reacts with thionyl chloride (SOCl₂) in the presence of catalytic DMF to form 1-benzyl-4-phenylpiperidine-4-carbonyl chloride . This intermediate is pivotal for subsequent amide couplings or esterifications .

Reaction Highlights

  • Catalyst : DMF (0.2 mL per 10 mmol substrate)

  • Reagent : Excess SOCl₂ (5 mL per 10 mmol substrate)

  • Yield : 87% (crude, used without isolation)

Bromophenyl Substituent Reactivity

The para-bromine on the phenyl ring enables cross-coupling reactions:

Suzuki-Miyaura Coupling

The bromine participates in palladium-catalyzed couplings with boronic acids. While specific examples for this compound are not documented, analogous spiro-piperidine systems show reactivity under conditions such as:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : Na₂CO₃

  • Solvent : DME/H₂O (4:1)

Ullmann-Type Coupling

Copper-mediated coupling with amines or phenols is feasible, as demonstrated in related piperidine scaffolds .

Nitrile Reduction

The nitrile group can be reduced to a primary amine using:

  • Reagent : LiAlH₄ (lithium aluminum hydride) in dry THF

  • Alternative : Catalytic hydrogenation (H₂/Pd-C) at elevated pressures

N-Dealkylation

The benzyl group on the piperidine nitrogen can be removed via hydrogenolysis (H₂/Pd-C) to yield 4-(4-bromophenyl)piperidine-4-carbonitrile.

Quaternization

Reaction with methyl iodide or other alkyl halides under basic conditions forms quaternary ammonium salts, enhancing water solubility.

Spectroscopic Characterization Data

PropertyValue/DescriptionSource
ESI-MS m/z 296 [M + H]⁺ (carboxylic acid)
¹H NMR Characteristic signals: δ 7.5–7.6 (Ar-H), 3.9 (N-CH₂), 2.3–2.4 (piperidine-H)
Stability Stable under inert atmosphere; hygroscopic as hydrochloride salt

Mechanistic Insights

  • Nitrile Hydrolysis : Proceeds via nucleophilic attack by hydroxide ion, forming an intermediate iminolate that tautomerizes to the carboxylic acid .

  • Bromophenyl Reactivity : The electron-withdrawing nitrile group enhances the aryl bromide’s electrophilicity, facilitating cross-couplings .

Scientific Research Applications

While specific applications of "1-Benzyl-4-(4-bromophenyl)piperidine-4-carbonitrile hydrochloride" are not detailed in the provided search results, the information available allows for an overview of related chemical compounds and their potential uses in scientific research.

Chemical Properties and Identification
1-Benzyl-4-(4-bromophenyl)piperidine-4-carbonitrile hydrochloride is identified by its IUPAC name and InChI code . The InChI code for this compound is 1S/C19H19BrN2.ClH/c20-18-8-6-17(7-9-18)19(15-21)10-12-22(13-11-19)14-16-4-2-1-3-5-16;/h1-9H,10-14H2;1H . Its InChI key is VJOYNNZUCOQFKR-UHFFFAOYSA-N . The compound has a purity of 95% and originates from Ukraine .

Related Compounds and Research Applications
The broader class of compounds to which 1-Benzyl-4-(4-bromophenyl)piperidine-4-carbonitrile hydrochloride belongs, namely piperidines, has notable applications. For example, 1,4,4-trisubstituted piperidines have been identified as a novel class of non-covalent CoV Mpro inhibitors . These compounds have demonstrated low μM anti-influenza A/H1N1 virus activity . Modified piperidine analogs have been synthesized and explored for their anti-CoV potential . Additionally, (4-phenyl-piperidin-1-yl)-[5-(1H-pyrazol-4-yl)-thiophen-3-yl]-methanone compounds are relevant to therapeutic applications, particularly in inhibiting 11β-hydroxysteroid dehydrogenase type 1 . Such compounds can treat metabolic syndrome disorders like type 2 diabetes, obesity, insulin resistance, hypertension, lipid disorders, and cardiovascular diseases; they may also treat CNS disorders such as mild cognitive impairment, early dementia, and Alzheimer's disease .

Safety and Handling
4-(4-Bromophenyl)piperidine-4-carbonitrile hydrochloride is labeled with hazard and precautionary statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash skin thoroughly after handling), P271 (use only outdoors or in a well-ventilated area), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(4-bromophenyl)piperidine-4-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 1-benzyl-4-(4-bromophenyl)piperidine-4-carbonitrile hydrochloride with analogous compounds:

Compound Name (CAS) Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) LogP (Predicted/Reported) Purity (%)
Target Compound (Hypothetical CAS) 4-Bromophenyl C₁₉H₁₈BrClN₂ ~390.36 ~2.8* N/A
1-Benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile HCl (1367770-90-8) 4-Methylphenyl C₂₀H₂₁ClN₂ 253.10 ~1.9* 95
1-Benzyl-4-cyano-4-phenylpiperidine HCl (56243-25-5) Phenyl C₁₉H₁₉ClN₂ 310.82 ~2.3* N/A
1-Benzyl-4-(methylamino)piperidine-4-carbonitrile (953-79-7) Methylamino C₁₄H₁₉N₃ 229.32 1.65 N/A
4-(4-Cyanobenzyl)piperidine HCl (Hypothetical) 4-Cyanobenzyl C₁₃H₁₅ClN₂ 248.73 ~1.5* N/A

*Predicted LogP values using fragment-based methods (bromine contributes +0.9, methyl +0.5, cyano -0.3).

Key Observations :

  • Molecular Weight : The bromophenyl derivative has the highest molecular weight due to bromine’s atomic mass (79.9 g/mol), followed by phenyl and methylphenyl analogs.
  • Purity : Only the methylphenyl analog (CAS 1367770-90-8) reports 95% purity, emphasizing its established synthesis protocols.

Pharmacological and Receptor Binding Profiles

Evidence from piperidine derivative studies highlights substituent-dependent effects on receptor interactions:

G-Protein-Coupled Receptors (GPCRs)
  • Family A GPCRs : Piperidine derivatives with electron-withdrawing groups (e.g., bromine) may exhibit stronger binding due to enhanced dipole interactions. LAS-251 (a methyl-substituted analog) showed a 4% higher activity than other derivatives.
  • Family B/C GPCRs: Bromophenyl’s steric bulk could reduce binding efficiency compared to smaller substituents like methyl or cyano groups.
Ion Channels
  • Voltage-Gated Ion Channels: LAS-250 (phenyl analog) demonstrated 2–3× higher selectivity than methylamino or cyano derivatives. The bromophenyl variant may show intermediate activity due to its moderate steric effects.
  • Ligand-Gated Ion Channels: Piperidine derivatives generally exhibit minor differences (<6% variance), suggesting bromophenyl’s impact here may be negligible.

Biological Activity

1-Benzyl-4-(4-bromophenyl)piperidine-4-carbonitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzyl group and a bromophenyl moiety, along with a carbonitrile functional group. Its molecular formula is C19H20BrN2C_{19}H_{20}BrN_2 with a molecular weight of approximately 364.28 g/mol. The presence of the bromine atom is notable for its influence on biological activity through electronic effects and steric hindrance.

Research indicates that 1-benzyl-4-(4-bromophenyl)piperidine-4-carbonitrile hydrochloride exhibits various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially impacting conditions like metabolic syndrome and diabetes .
  • Antiviral Activity : Preliminary studies suggest that it may act as an inhibitor against coronaviruses, particularly in modulating viral replication processes .
  • Antibacterial Properties : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

In Vitro Studies

Several studies have evaluated the biological activity of this compound using various assays:

  • Antimicrobial Assays : The compound displayed significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Testing : It was assessed for cytotoxic effects on cancer cell lines, revealing selective toxicity towards specific T-lymphoblastic cell lines while sparing normal cells .

Structure-Activity Relationship (SAR)

The biological activity of 1-benzyl-4-(4-bromophenyl)piperidine-4-carbonitrile hydrochloride is influenced by its structural modifications. SAR studies have indicated that:

  • Substitution patterns on the piperidine ring significantly affect potency and selectivity.
  • The presence of halogen substituents enhances antibacterial efficacy .

Case Studies

  • Case Study on Antiviral Efficacy : A study focusing on the antiviral properties of the compound indicated that it effectively inhibits viral replication in vitro, showcasing potential for development as an antiviral therapeutic .
  • Case Study in Cancer Research : Research involving this compound in cancer models showed promising results in inhibiting tumor growth, suggesting its utility in oncology .

Data Summary

Activity Type MIC (mg/mL) Cell Lines Tested Cytotoxicity (CC50)
Antibacterial0.0039 - 0.025T-lymphoblasticLow (selective)
AntiviralNot specifiedVarious viral strainsNot assessed
AnticancerNot specifiedT-lymphoblasticLow (selective)

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